Calcium acrylate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

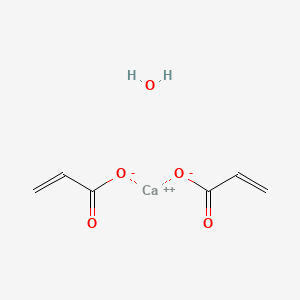

Calcium acrylate hydrate is a chemical compound that consists of calcium ions, acrylate ions, and water molecules. It is commonly used in various industrial and scientific applications due to its unique properties, such as its ability to form hydrogels and its reactivity with other chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium acrylate hydrate can be synthesized through the reaction of calcium hydroxide with acrylic acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation:

Ca(OH)2+2CH2=CHCOOH→Ca(CH2=CHCOO)2+2H2O

The reaction is usually carried out at room temperature, and the resulting product is then purified through filtration and drying.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the controlled addition of acrylic acid to a suspension of calcium hydroxide, followed by continuous stirring to ensure complete reaction. The product is then separated from the reaction mixture, washed, and dried to obtain the final compound.

Análisis De Reacciones Químicas

Role in Cement Hydration

Calcium acrylate hydrate modifies cement hydration by interacting with calcium silicate hydrate (C-S-H) phases:

Mechanism of Action

-

Step 1: Adsorption of Ca²⁺ ions onto C-S-H surfaces, reversing surface charge .

-

Step 2: Polymer backbone (acrylate) binds via ion pairing, forming a mesh-like structure .

Impact on Hydration Kinetics

-

Accelerated AFt Formation: Increases early ettringite (AFt) formation by 15–20% compared to unmodified cement .

-

Inhibition of AFm Conversion: Suppresses transformation of AFt to monosulfoaluminate (AFm) by 30–40% .

-

Thermal Analysis: DTA-TG curves show reduced Ca(OH)₂ decomposition (endothermic peak at 475°C) and enhanced C-S-H stability .

Hydration Exothermic Rate Data

| Time (h) | Exothermic Rate (J/g·h) |

|---|---|

| 0–1 | 12.5 (vs. 9.8 control) |

| 7–20 | 8.2 (vs. 5.1 control) |

Aqueous Dissociation and Crosslinking

In aqueous solutions, this compound dissociates into Ca²⁺ and acrylate ions, enabling crosslinking in hydrogels:

Dissociation Reaction:

(CH2CHCOO)2Ca⋅H2O→2CH2CHCOO−+Ca2++H2O

Crosslinking in Poly(acrylic acid) Hydrogels

-

Elastic Modulus: Decreases nonlinearly with increasing Ca²⁺ (e.g., from 15 kPa at Ca:AA = 1:12 to 5 kPa at Ca:AA = 1:4) .

-

Swelling Behavior: Swelling capacity peaks at Ca:AA = 1:8 (1,200% mass increase) before phase separation occurs .

AFM Observations:

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three stages of decomposition:

Decomposition Stages

-

100–165°C: Loss of free and bound water (5–7% mass loss).

-

300–450°C: Dehydration of C-S-H gel and degradation of acrylate chains (25–30% mass loss).

-

600–800°C: Calcium carbonate decomposition (residual mass: 30–35%) .

Interaction with Additives

This compound’s reactivity is tunable via additives:

| Additive | Function | Effect on Reaction |

|---|---|---|

| Hydrogen peroxide | Initiator | Enhances polymerization rate |

| Butyl acrylate | Cross-linker | Forms 3D mesh structure |

| Triethanolamine | Accelerator | Reduces induction period by 40% |

Structural and Spectroscopic Insights

Aplicaciones Científicas De Investigación

Calcium acrylate hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of polyacrylate polymers and hydrogels.

Biology: Utilized in the preparation of biomaterials and tissue engineering scaffolds.

Medicine: Employed in drug delivery systems and wound dressings due to its biocompatibility and ability to form hydrogels.

Industry: Used in water treatment processes, as a flocculant, and in the production of superabsorbent polymers.

Mecanismo De Acción

The mechanism of action of calcium acrylate hydrate involves the interaction of calcium ions with other molecules and ions. The calcium ions can form ionic bonds with negatively charged groups, such as carboxylate ions, leading to the formation of stable complexes. In polymerization reactions, the acrylate ions undergo radical polymerization to form long polymer chains, which can further interact with calcium ions to form cross-linked networks.

Comparación Con Compuestos Similares

Similar Compounds

Calcium acetate: Similar in that it contains calcium ions, but it has acetate ions instead of acrylate ions.

Calcium propionate: Contains calcium ions and propionate ions, used as a food preservative.

Calcium lactate: Contains calcium ions and lactate ions, used in food and pharmaceutical industries.

Uniqueness

Calcium acrylate hydrate is unique due to its ability to undergo polymerization reactions, forming hydrogels that have applications in various fields. Its reactivity with other chemicals and its ability to form stable complexes with calcium ions make it a versatile compound in scientific research and industrial applications.

Propiedades

Fórmula molecular |

C6H8CaO5 |

|---|---|

Peso molecular |

200.20 g/mol |

Nombre IUPAC |

calcium;prop-2-enoate;hydrate |

InChI |

InChI=1S/2C3H4O2.Ca.H2O/c2*1-2-3(4)5;;/h2*2H,1H2,(H,4,5);;1H2/q;;+2;/p-2 |

Clave InChI |

UAYJSLZJHICOAG-UHFFFAOYSA-L |

SMILES canónico |

C=CC(=O)[O-].C=CC(=O)[O-].O.[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.